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Compound of Interest

Compound Name: 4-Chlorochalcone

CAS No.: 22252-16-0

Cat. No.: B3421699

Get Quote

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-

unsaturated ketone core linking two aromatic rings. This "privileged scaffold" is not only a

crucial biosynthetic precursor to all flavonoids but also a source of compounds with a vast

spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory

properties.[1] The specific properties and efficacy of a chalcone derivative are profoundly

influenced by the nature and position of substituents on its phenyl rings.

This guide focuses on 4-Chlorochalcone (IUPAC Name: (E)-3-(4-chlorophenyl)-1-phenylprop-

2-en-1-one; Molecular Formula: C₁₅H₁₁ClO), a derivative where a chlorine atom is substituted

at the para-position of one phenyl ring.[2][3] The introduction of this halogen atom significantly

modulates the molecule's electronic properties, lipophilicity, and capacity for intermolecular

interactions, thereby affecting its chemical behavior and biological potential.[4]

Understanding the precise three-dimensional arrangement of molecules in the solid state is

paramount for rational drug design and materials science. Single-crystal X-ray diffraction (SC-

XRD) provides the definitive atomic-level blueprint of a crystalline solid. By elucidating the

crystal structure of 4-Chlorochalcone, we can gain fundamental insights into its molecular

conformation, stability, and the non-covalent interactions that govern its supramolecular
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assembly. This knowledge is indispensable for predicting physicochemical properties like

solubility and for designing more complex, potentially therapeutic, molecular systems.[5][6]

Part 1: Synthesis and Single Crystal Growth
The cornerstone of any crystallographic study is the availability of high-quality single crystals.

This begins with the chemical synthesis of the target compound, followed by a meticulous

crystallization process.

Synthesis via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt

condensation, an alkali-catalyzed aldol condensation between an aromatic aldehyde and an

acetophenone derivative.[4][7][8] For the synthesis of (E)-3-(4-chlorophenyl)-1-phenylprop-2-

en-1-one, the specific reactants are 4-chlorobenzaldehyde and acetophenone.[3]

The causality behind this choice is the desired molecular connectivity. The base (e.g., NaOH)

deprotonates the α-carbon of the acetophenone, generating an enolate. This nucleophilic

enolate then attacks the electrophilic carbonyl carbon of the 4-chlorobenzaldehyde. The

subsequent aldol addition product readily undergoes base-catalyzed dehydration (elimination

of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone system of

the chalcone. The trans (E) isomer is predominantly formed due to lower steric hindrance

compared to the cis (Z) isomer.

Experimental Protocol: Synthesis and Crystallization
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1 equivalent) and 4-

chlorobenzaldehyde (1 equivalent) in ethanol.

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous

solution of sodium hydroxide (NaOH) dropwise. The reaction is exothermic and the mixture

typically turns into a thick, yellow slurry.

Reaction Monitoring: Continue stirring at room temperature for several hours. The progress

can be monitored by Thin Layer Chromatography (TLC) until the starting materials are

consumed.
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Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice and

acidify with dilute HCl. This neutralizes the excess NaOH and precipitates the crude 4-
Chlorochalcone product.

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water

until the filtrate is neutral, and dry. The crude product is a yellow solid.[4]

Single Crystal Growth: High-purity single crystals suitable for X-ray diffraction are obtained

by slow evaporation from an ethanolic solution.[3] Dissolve the purified 4-Chlorochalcone in

a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature,

then leave it undisturbed in a loosely covered container. Over several days, solvent

evaporation will lead to the formation of well-defined single crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis
Workflow
Single-crystal X-ray diffraction is an analytical technique that bombards a single crystal with a

beam of X-rays. The crystal lattice diffracts the X-rays into a unique pattern of spots. By

analyzing the positions and intensities of these spots, a three-dimensional model of the

electron density within the crystal can be constructed, revealing the precise location of every

atom.

The workflow from crystal to final structure is a self-validating system, where the quality of the

final refined model is judged by statistical metrics that reflect how well the model reproduces

the experimentally observed diffraction data.
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Experimental Phase

Computational Phase

1. Crystal Selection & Mounting

2. X-ray Data Collection
(Diffractometer)

3. Structure Solution
(e.g., Direct Methods)

4. Structure Refinement
(Full-Matrix Least-Squares)

5. Structure Validation
(CIF File Generation)

Click to download full resolution via product page

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology in Detail
Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected

under a microscope and mounted on a goniometer head, often using a cryoloop.

Data Collection: The mounted crystal is placed in a diffractometer. Lattice parameters are

determined from initial frames, and a full sphere of diffraction data is collected by rotating the

crystal in the X-ray beam. Data are corrected for factors like Lorentz and polarization effects.

[3]
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Structure Solution: The phase problem is solved to generate an initial electron density map.

For organic molecules like 4-Chlorochalcone, this is typically achieved using "direct

methods".[3] This process reveals the positions of most non-hydrogen atoms.

Structure Refinement: The initial atomic model is refined against the experimental data using

full-matrix least-squares techniques.[3] In this iterative process, atomic positions and thermal

displacement parameters are adjusted to minimize the difference between the observed

structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

[3]

Validation: The final refined structure is validated using crystallographic software, and the

results are reported in a standard Crystallographic Information File (CIF) format.

Part 3: Results and Discussion: The Crystal
Structure of 4-Chlorochalcone
The analysis reveals a detailed picture of both the individual 4-Chlorochalcone molecule and

how these molecules arrange themselves to form a stable crystal lattice.

Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of (E)-3-(4-chlorophenyl)-1-

phenylprop-2-en-1-one. The molecule adopts a trans configuration with respect to the C=C

double bond of the propenone bridge, which is the more stable conformation.[3]

Caption: Molecular structure of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.

The molecule is nearly planar, a feature that enhances π-conjugation across the entire system,

from the 4-chlorophenyl ring through the enone bridge to the second phenyl ring. The dihedral

angle between the planes of the two phenyl rings is a mere 14.34°.[3] The propenone moiety

itself shows a slight twist, with a torsion angle for O(1)—C(9)—C(8)—C(7) of 7.1°.[3] This near-

planarity is a critical feature influencing the molecule's electronic and optical properties.

Crystallographic Data Summary
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The crystal structure of 4-Chlorochalcone has been determined to be monoclinic, belonging to

the centrosymmetric space group P2₁/c.[2][3][4][9][10] The centrosymmetric nature implies that

the bulk material will not exhibit second-harmonic generation (SHG), a key nonlinear optical

property.[3]

Parameter Value Reference

Chemical Formula C₁₅H₁₁ClO [2]

Molecular Weight 242.70 g/mol [2][4]

Crystal System Monoclinic [4][9][10][11]

Space Group P2₁/c [2][4][9][10][11]

a 8.211 Å [2][11]

b 5.869 Å [2][11]

c 25.291 Å [2][11]

α 90° [2]

β 99.18° [2][11]

γ 90° [2]

Z 4 [2]

Intermolecular Interactions and Hirshfeld Surface
Analysis
While no classical strong hydrogen bonds (like O-H···O or N-H···O) exist in the 4-
Chlorochalcone molecule, the crystal packing is stabilized by a network of weaker

intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to

visualize and quantify these interactions within a crystal lattice.[12][13][14] The analysis

partitions crystal space into regions where the electron density of a given molecule dominates.

For a closely related 4-chloro chalcone, Hirshfeld analysis revealed the following significant

contributions to the crystal packing[15]:
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H···H Contacts (35%): These are the most abundant interactions and are generally

considered to be weakly cohesive van der Waals forces.

Cl···H/H···Cl Contacts (32.3%): These are crucial directional interactions, representing weak

hydrogen bonds or halogen bonds that significantly influence the packing arrangement.[16]

[17] The chlorine atom, with its regions of both negative and positive electrostatic potential

(the σ-hole), plays a key role here.

C···H/H···C Contacts (15%): These interactions, often described as weak C-H···π contacts,

contribute to the overall stability of the lattice.

O···H/H···O Contacts (7.5%): These represent weak C-H···O hydrogen bonds, where the

carbonyl oxygen acts as a hydrogen bond acceptor from C-H groups on neighboring

molecules.

These varied interactions guide the molecules to pack in a herringbone-like arrangement,

efficiently filling space and maximizing cohesive forces to form a stable crystalline solid.[3]

Conclusion
This guide has detailed the synthesis, crystallization, and definitive structural elucidation of 4-
Chlorochalcone via single-crystal X-ray diffraction. The analysis confirms the molecule

crystallizes in the monoclinic P2₁/c space group and possesses a near-planar trans

conformation.[3][4] The crystal packing is not governed by strong, classical hydrogen bonds but

rather by a sophisticated network of weaker, yet cumulatively significant, interactions including

Cl···H, C-H···O, and C-H···π contacts.[15]

The precise knowledge of this three-dimensional architecture is fundamental. It provides an

empirical basis for understanding the compound's physical properties and serves as a critical

starting point for computational studies, such as molecular docking, which are essential in the

field of drug development.[15] Furthermore, understanding how the chloro-substituent directs

the supramolecular assembly provides valuable insights for crystal engineering, enabling the

design of new chalcone-based materials with tailored solid-state properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing
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